molecular formula C8H16S B14517288 3,3,5-Trimethylthiane CAS No. 62717-95-7

3,3,5-Trimethylthiane

Cat. No.: B14517288
CAS No.: 62717-95-7
M. Wt: 144.28 g/mol
InChI Key: DOYJFTLNTQTGHG-UHFFFAOYSA-N
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Description

3,3,5-Trimethylthiane is a sulfur-containing six-membered saturated heterocyclic compound with three methyl substituents at positions 3, 3, and 4. Thiane derivatives are generally characterized by their sulfur-based ring structure, which imparts distinct electronic and steric properties compared to oxygenated analogs like cyclohexanones .

Properties

CAS No.

62717-95-7

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

3,3,5-trimethylthiane

InChI

InChI=1S/C8H16S/c1-7-4-8(2,3)6-9-5-7/h7H,4-6H2,1-3H3

InChI Key

DOYJFTLNTQTGHG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CSC1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylthiane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3,5-trimethylcyclohexanone with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiane ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize reactors where the precursors are subjected to hydrogenation in the presence of catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylthiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiol or thioether.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thianes depending on the reagents used.

Scientific Research Applications

3,3,5-Trimethylthiane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylthiane involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiane ring can form bonds with various biological molecules, influencing their function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell walls, and inhibition of certain metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,3,5-Trimethylthiane with structurally or functionally related compounds based on available evidence:

Compound Molecular Formula Molecular Weight Key Properties/Applications Stability/Reactivity Source
This compound C₈H₁₆S 144.28 (calc.) Hypothesized use in fuels or solvents Likely stable; sulfur enhances ring rigidity N/A
3,3,5-Trimethylcyclohexanone C₉H₁₄O 138.21 Solvent for resins, paints, and coatings Stable under standard conditions
3,5-Dimethylthiophene C₆H₈S 112.19 Intermediate in dyes, fragrances, and APIs Aromatic; reactive in electrophilic substitution
1,3,5-Trithiane C₃H₆S₃ 138.28 High sublimation enthalpy (93.2 kJ/mol) Thermally stable; sublimates readily
2,2,6-Trimethylthiane-3,5-dione C₈H₁₂O₂S 172.25 Specialty chemical (exact use unspecified) Likely reactive due to ketone groups

Structural and Functional Comparisons

  • Cyclohexane Derivatives (e.g., 3,3,5-Trimethylcyclohexanone): Unlike this compound, oxygenated analogs exhibit higher polarity, making them effective solvents for coatings and resins . The sulfur atom in thiane derivatives may reduce solubility in polar solvents but enhance thermal stability.
  • Trithianes (e.g., 1,3,5-Trithiane): The presence of three sulfur atoms in 1,3,5-Trithiane increases ring strain and sublimation tendency compared to monosulfur thianes. Its high sublimation enthalpy (93.2 kJ/mol) suggests utility in controlled-release applications .
  • Thiane Diones (e.g., 2,2,6-Trimethylthiane-3,5-dione) : Ketone groups in this compound introduce reactivity for further chemical modifications, a feature absent in this compound .

Stability and Hazard Considerations

  • Cyclohexane derivatives like 3,3,5-Trimethylcyclohexanol () are classified as low hazard under standard conditions, but peroxidized analogs (e.g., 1,1-di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane) pose explosion risks . Similar precautions may apply to this compound if peroxides form.
  • Thiane derivatives with sulfur atoms may exhibit higher resistance to oxidation compared to cyclohexanones but could generate toxic byproducts (e.g., SOₓ) during combustion .

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